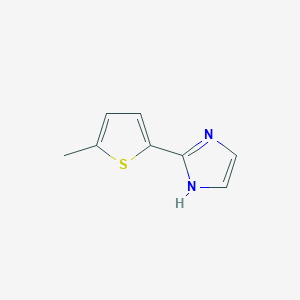

2-(5-Methyl-2-thienyl)imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)-1H-imidazole |

InChI |

InChI=1S/C8H8N2S/c1-6-2-3-7(11-6)8-9-4-5-10-8/h2-5H,1H3,(H,9,10) |

InChI Key |

YQIDILRCKLVWIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5 Methyl 2 Thienyl Imidazole

Direct Synthesis Approaches to 2-(5-Methyl-2-thienyl)imidazole

The direct synthesis of the this compound core can be achieved through several methodologies, including classical condensation reactions and modern multi-component strategies.

Condensation Reactions for Imidazole (B134444) Ring Formation

The formation of the imidazole ring in this compound often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. A common approach is the Radziszewski synthesis, which utilizes an α-dicarbonyl compound, an aldehyde, and ammonia. jetir.org In the context of this compound, this would involve the reaction of glyoxal, 5-methyl-2-thiophenecarboxaldehyde (B81332), and ammonia. The Debus synthesis is another foundational method that uses glyoxal, formaldehyde, and ammonia, though it is noted for producing C-substituted imidazoles with relatively low yields. jetir.orgbaranlab.org

A plausible and frequently employed route for synthesizing 2-substituted imidazoles is the reaction of a 1,2-dicarbonyl compound like benzil (B1666583) with an aldehyde and ammonium (B1175870) acetate, which serves as the ammonia source. sciepub.comresearchgate.net For the target compound, 5-methyl-2-thiophenecarboxaldehyde would be the aldehyde component. The Van Leusen reaction, which uses p-toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde, presents another viable pathway where 5-methylthiophene-2-carbaldehyde would be the required precursor. vulcanchem.com

Multi-component Reaction Strategies for the Thienyl-Imidazole Core

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are well-suited for synthesizing complex heterocyclic systems like this compound in a single step. bohrium.comnih.gov The first MCR for imidazole synthesis was reported by Japp and Radziszewski. bohrium.com

Modern MCRs for creating substituted imidazoles often involve the one-pot condensation of a 1,2-dicarbonyl compound (or a precursor), an aldehyde, an amine, and an ammonium salt. acs.org For the synthesis of this compound, a three-component reaction would typically involve 5-methyl-2-thiophenecarboxaldehyde, a dicarbonyl species, and ammonium acetate. sciepub.com The versatility of MCRs allows for the use of various starting materials and catalysts to achieve the desired substitution pattern on the imidazole ring. bohrium.comfrontiersin.org

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in academic settings. Key parameters that are often varied include the choice of solvent, catalyst, temperature, and reaction time.

For similar imidazole syntheses, a range of solvents such as water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol, and ethanol (B145695) have been tested. researchgate.net It has been observed that conducting the reaction at reflux temperature generally leads to higher yields compared to room temperature. researchgate.net For instance, in one study, the yield of a trisubstituted imidazole significantly improved when the reaction was carried out in refluxing ethanol. researchgate.net

The choice of catalyst can also have a profound impact on the reaction outcome. Both Brønsted acids and Lewis acids have been employed to facilitate imidazole synthesis. sciepub.com For example, zirconium(IV) chloride has been used as an efficient catalyst in three-component reactions to produce fused imidazoles. frontiersin.org The use of reusable and environmentally benign catalysts, such as certain ionic liquids, is also a growing trend in green chemistry approaches to imidazole synthesis. sciepub.com

Table 1: Effect of Solvents on Imidazole Synthesis Yield This table is illustrative and based on general findings for imidazole synthesis, not specific to this compound.

| Solvent | Temperature | Yield (%) |

| Water | Reflux | 10 |

| Acetonitrile | Reflux | 13 |

| N,N-dimethylformamide (DMF) | Reflux | 30 |

| Tetrahydrofuran (THF) | Reflux | 15 |

| Methanol | Reflux | 25 |

| Ethanol | Reflux | 82 |

| Data derived from a study on the synthesis of 1,2,5-trisubstituted imidazoles and may not be directly representative for this compound. researchgate.net |

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to introduce diverse chemical functionalities.

Substituent Effects on Reaction Pathways

The reactivity of the this compound scaffold is influenced by the electronic and steric properties of its constituent rings and substituents. The methyl group at the 5-position of the thiophene (B33073) ring is an electron-donating group, which can affect the electron density of the thiophene ring and, consequently, the imidazole ring. vulcanchem.com

The imidazole ring itself is amphoteric, meaning it can react with both electrophiles and nucleophiles. baranlab.org The presence of electron-donating or electron-withdrawing groups on the imidazole or thienyl ring can significantly alter the photochemical and photophysical properties of the molecule. nih.gov For example, substitution on the imidazole ligand of a metal complex can influence whether irradiation leads to isomerization or ligand release. nih.gov

Introduction of Diverse Chemical Moieties

Various chemical groups can be introduced onto the this compound structure to create a library of derivatives. Common derivatization reactions include N-alkylation or N-arylation at the imidazole nitrogen, as well as electrophilic substitution on the imidazole or thiophene rings.

For instance, the imidazole nitrogen can be functionalized by reaction with alkyl halides or other electrophiles. jocpr.com It is also possible to introduce substituents at other positions of the imidazole ring, although this often requires a multi-step synthesis starting from appropriately functionalized precursors. mdpi.com The functionalization of similar heterocyclic systems, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, with dihalogenoalkanes has been shown to yield either mono-substituted or symmetrically bis-substituted products depending on the reaction conditions. mdpi.com These strategies could potentially be adapted for the derivatization of this compound to introduce linkers or other functional groups.

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of derivatives of this compound is crucial for controlling the substitution pattern on both the imidazole and thiophene rings, which in turn governs the molecule's chemical properties. Regioselectivity can be achieved by carefully choosing the synthetic route and directing groups.

A primary strategy involves the functionalization of the pre-formed this compound scaffold. However, a more common and controlled approach is the construction of the imidazole ring onto a pre-functionalized 5-methylthiophene precursor. For instance, the Vilsmeier-Haack reaction on 2-methylthiophene (B1210033) can be used to introduce a formyl group selectively at the 5-position, yielding 5-methyl-2-thiophenecarboxaldehyde. google.com This aldehyde is a key starting material for building the imidazole ring.

Another powerful technique for achieving regioselectivity on the thiophene ring is through a lithiation–substitution protocol. researchgate.net This involves the deprotonation of a substituted thiophene at a specific position using a strong base like n-butyllithium, followed by quenching with an electrophile.

Furthermore, studies on the synthesis of other substituted imidazoles have shown that directing groups can play a significant role in determining the final arrangement of substituents. For example, in the synthesis of certain 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl group on an imine precursor was found to be decisive in directing the reaction pathway toward imidazole formation over other potential heterocyclic products. This regiocontrolled synthesis was driven by the ability of the hydroxyl group to assist in an intramolecular proton transfer. While not directly involving a thienyl group, this principle highlights how functional groups can be strategically placed on starting materials to ensure a specific, regioselective outcome.

In the context of creating substituted derivatives, palladium-catalyzed Suzuki cross-coupling reactions offer a reliable method for the regioselective formation of C-C bonds. For instance, the reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been shown to proceed with high regioselectivity, affording 2-(bromomethyl)-5-aryl-thiophenes. researchgate.net This demonstrates that the 2- and 5-positions of the thiophene ring can be selectively functionalized, a principle that can be extended to the synthesis of complex thienyl-imidazole systems.

Advanced Synthetic Techniques Applicable to Thienyl-Imidazoles

Modern synthetic chemistry offers a variety of advanced techniques to improve reaction times, yields, and environmental footprint. These methods are highly applicable to the synthesis of complex heterocyclic systems like thienyl-imidazoles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and fewer by-products compared to conventional heating methods. nih.govarkat-usa.org The synthesis of substituted imidazoles is particularly amenable to this technology.

The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate), is a classic method for imidazole synthesis that benefits significantly from microwave irradiation. jetir.org This one-pot method can be adapted to synthesize 2-substituted imidazoles by reacting a suitable α-dicarbonyl, an aldehyde such as 5-methyl-2-thiophenecarboxaldehyde, and ammonium acetate. Microwave irradiation can accelerate the reaction, often reducing completion times from hours to mere minutes. nih.govjetir.org

The following table summarizes representative examples of microwave-assisted synthesis of substituted imidazoles, illustrating the efficiency of this technique.

Table 1: Examples of Microwave-Assisted Imidazole Synthesis

| Aldehyde | Dicarbonyl | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Benzil | Glacial Acetic Acid | - | 1-3 | 95 | jetir.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Benzil | p-Toluenesulfonic acid | 200 | 60-80 | 46-80 | nih.gov |

| Various Aromatic Aldehydes | Benzil | None (Solventless) | - | 6 | - | arkat-usa.org |

| Benzaldehyde | TosMIC* | K₃PO₄ | 280 | 8 | - | acs.org |

Note: TosMIC (p-Toluenesulfonylmethyl isocyanide) serves as a synthon for the imidazole backbone in the Van Leusen imidazole synthesis.

Metal-Catalyzed Coupling Reactions in Thiophene-Imidazole Linkage

The direct formation of the bond between the thiophene and imidazole rings can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing C-C and C-heteroatom bonds.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between a halide (or triflate) and an organoboron compound. To synthesize a 2-(thienyl)imidazole, one could couple a 2-haloimidazole derivative with (5-methyl-2-thienyl)boronic acid, or conversely, couple a 2-halothiophene derivative with an imidazolylboronic acid. These reactions are typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. Research has demonstrated the successful regioselective Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, highlighting the feasibility of functionalizing the thiophene ring in this manner. researchgate.net

The Hiyama cross-coupling offers an alternative using organosilanes, which can be advantageous due to their stability and lower toxicity. For example, aryl imidazol-1-ylsulfonates have been successfully coupled with arylsilanes in the presence of a palladium catalyst to form biaryl products in excellent yields. mdpi.com This methodology could be adapted to link a thienylsilane (B15475989) with a suitably activated imidazole.

Copper-Catalyzed Reactions: The Chan-Lam coupling reaction is a powerful method for forming a C-N bond between an amine and a boronic acid, catalyzed by copper salts. This could be employed to N-arylate the imidazole ring with a thienyl group by reacting an imidazole with a thienylboronic acid.

The following table outlines conditions for relevant metal-catalyzed cross-coupling reactions that could be applied to the synthesis of thienyl-imidazole linkages.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reaction Type | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene + Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-85 | Suzuki | researchgate.net |

| Aryl imidazol-1-ylsulfonate + Arylsilane (HOMSi) | Pd(dppf)Cl₂ | K₂CO₃ | DMSO | 65 | 99 | Hiyama | mdpi.com |

| 3-Hexyl-2-halomagnesio-thiophene + 1,4-Dibromobenzene | Pd(PPh₃)₂Cl₂ | - | - | - | 73 | Kumada | rsc.org |

Mechanistic Insights into Novel Synthetic Pathways

Understanding the reaction mechanism is key to optimizing conditions and predicting outcomes. The synthesis of the imidazole core often proceeds via multicomponent reactions, with the Radziszewski and Van Leusen syntheses being prominent examples.

Radziszewski Reaction Mechanism: The Radziszewski reaction (and its variations) is a common one-pot synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. The generally accepted mechanism for forming a 2-substituted imidazole like this compound would proceed as follows:

Condensation: The aldehyde (5-methyl-2-thiophenecarboxaldehyde) reacts with two molecules of ammonia to form a di-amino intermediate or an equivalent species.

Imine Formation: A 1,2-dicarbonyl compound (e.g., glyoxal, which would lead to an unsubstituted imidazole at the 4 and 5 positions) condenses with the di-amino species.

Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, followed by the elimination of water, to form a dihydroimidazole (B8729859) (imidazoline).

Oxidation: The dihydroimidazole is then oxidized to the aromatic imidazole. In many modern procedures, the oxidant is atmospheric oxygen or is inherent to the reaction conditions, especially when heated.

This pathway allows for the direct incorporation of the 5-methyl-2-thienyl group at the 2-position of the imidazole ring from the corresponding aldehyde. mdpi.com

Van Leusen Imidazole Synthesis Mechanism: An alternative pathway is the Van Leusen imidazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. acs.org The mechanism involves the reaction of TosMIC with an aldimine, which can be formed in situ from an aldehyde and an amine.

Deprotonation: Under basic conditions, the active methylene (B1212753) group of TosMIC is deprotonated to form a nucleophilic carbanion.

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbon of an imine (formed from 5-methyl-2-thiophenecarboxaldehyde and an amine).

Cyclization: An intramolecular [3+2] cycloaddition occurs, forming a 5-membered ring intermediate (a 4-tosyl-2-imidazoline).

Elimination: The final step is the elimination of p-toluenesulfinic acid from the intermediate, which results in the formation of the aromatic imidazole ring.

This method is particularly powerful for creating 1,4,5-trisubstituted imidazoles but can be adapted for other substitution patterns. The choice of starting amine and aldehyde directly dictates the substituents on the final imidazole product.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 5 Methyl 2 Thienyl Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework of 2-(5-Methyl-2-thienyl)imidazole can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, distinct signals are expected for the protons on the imidazole (B134444) and thiophene (B33073) rings, as well as the methyl group. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings. mdpi.comacs.org Based on data from analogous structures like 2-methylimidazole (B133640) and methyl-substituted thiophenes, the chemical shifts can be predicted and assigned. acs.orgchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole N-H | ~12.0 (broad s) | - |

| Imidazole H-4/H-5 | ~7.0 (s) | ~121.0 |

| Imidazole C-2 | - | ~145.0 |

| Thiophene H-3 | ~6.9 (d) | ~126.0 |

| Thiophene H-4 | ~6.7 (d) | ~124.0 |

| Thiophene C-2 | - | ~140.0 |

| Thiophene C-5 | - | ~138.0 |

| Methyl H (on C5) | ~2.5 (s) | - |

While 1D NMR suggests the basic framework, 2D NMR experiments are essential to confirm the specific atom-to-atom connections. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the thiophene protons H-3 and H-4, confirming their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the skeleton, for instance, linking the methyl proton signal at ~2.5 ppm to the methyl carbon signal at ~15.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular fragments. sdsu.eduprinceton.edu Key expected correlations include:

The methyl protons to carbons C-4 and C-5 of the thiophene ring.

The thiophene proton H-3 to the imidazole-linked carbon C-2.

The imidazole protons H-4/H-5 to the thiophene-linked carbon C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is crucial for determining the relative orientation of the two rings. A correlation between the imidazole N-H proton and the thiophene H-3 proton would confirm their spatial proximity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint." montana.edu The spectra for this compound are expected to show characteristic bands for the N-H, C-H, C=N, and C=C bonds, as well as vibrations specific to the thiophene ring.

Predicted Vibrational Frequencies for this compound Predicted data based on analogous compounds like 5-amino-2-mercaptobenzimidazole.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (imidazole) | 3150 - 3000 (broad) | 3150 - 3000 |

| Aromatic C-H stretch | 3100 - 3050 | 3100 - 3050 |

| Aliphatic C-H stretch (methyl) | 2950 - 2850 | 2950 - 2850 |

| C=N stretch (imidazole) | ~1620 | ~1620 |

| Aromatic C=C stretch | 1550 - 1450 | 1550 - 1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the electronic transitions within the molecule, typically π → π* transitions in conjugated systems. The extended π-system formed by the linkage of the imidazole and thiophene rings is expected to result in characteristic absorption bands. mdpi.com

For related imidazole derivatives, absorption maxima are often observed in the range of 280-380 nm. nih.gov The specific λmax for this compound would be influenced by the electronic interplay between the electron-rich thiophene ring and the imidazole moiety.

Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. Many imidazole-based compounds are known to be fluorescent. jlu.edu.cn The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime are key parameters that would be determined to fully characterize the photophysical properties of the compound.

Predicted Electronic Spectroscopic Properties for this compound Predicted data based on analogous compounds. mdpi.comnih.gov

| Parameter | Predicted Value |

|---|---|

| UV-Vis Absorption (λmax) | 280 - 320 nm |

| Molar Absorptivity (ε) | > 10⁴ L mol⁻¹ cm⁻¹ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govembopress.org For this compound, the molecular formula is C₈H₈N₂S. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value, providing unequivocal confirmation of the formula. Tandem mass spectrometry (MS/MS) experiments can also be performed to analyze the fragmentation patterns, which further supports the proposed structure. nih.gov

Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂S |

| Theoretical Monoisotopic Mass | 164.04082 g/mol |

| Expected Observation (e.g., [M+H]⁺) | 165.04860 m/z |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

While other spectroscopic methods define connectivity, SCXRD provides the definitive, three-dimensional structure of the molecule in the solid state. iosrjournals.org This technique requires growing a suitable single crystal of the compound. The analysis yields precise bond lengths, bond angles, and torsion angles.

For this compound, key structural questions that SCXRD would answer include:

The dihedral angle between the planes of the imidazole and thiophene rings, which indicates the degree of twisting between the two aromatic systems. nih.gov

The planarity of each ring system.

The specific intermolecular interactions, such as hydrogen bonds involving the imidazole N-H group and potential π-π stacking between aromatic rings, which dictate the crystal packing arrangement. nih.gov

Although a crystal structure for the title compound is not available, data from analogous structures like 2-(2-Thienyl)-4,5-dihydro-1H-imidazole show a twisted conformation between the rings. nih.gov

Computational and Theoretical Studies of 2 5 Methyl 2 Thienyl Imidazole

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has emerged as a powerful tool for investigating the ground state properties of molecular systems. bohrium.com For 2-(5-Methyl-2-thienyl)imidazole, DFT calculations, often using hybrid functionals like B3LYP with various basis sets, are employed to predict its fundamental characteristics with a high degree of accuracy. nih.govmdpi.com

Molecular Geometry Optimization and Conformer Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. scielo.org.mx For molecules with rotatable bonds, such as the one connecting the imidazole (B134444) and thiophene (B33073) rings in this compound, a conformational analysis is crucial to identify the lowest energy conformer. nih.gov This process involves calculating the potential energy surface by systematically rotating the dihedral angle between the two rings. The resulting energy profile reveals the most stable conformation, which corresponds to the global minimum on the potential energy surface. Studies on similar imidazole derivatives have shown that different conformers can have varying energies, and identifying the most stable one is essential for accurate predictions of other properties. nih.gov

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure. For instance, in related imidazole derivatives, the planarity of the imidazole and other connected rings is a key feature, although some degree of torsion can be expected depending on the substituents. mdpi.commdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Representative Imidazole Derivative (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (imidazole) | 1.394 | N-C-N: 108.7 | |

| C=C (imidazole) | 1.376 | C-N-C: 108.2 | |

| C-S (thiophene) | 1.720 | C-S-C: 92.2 | |

| C-C (inter-ring) | 1.465 | Ring-Ring Torsion: Variable |

Note: The data in this table is illustrative and based on general findings for similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netekb.eg

A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. ekb.eg In computational studies of imidazole derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the imidazole ring and the inter-ring bond. orientjchem.org This distribution influences the molecule's electronic transitions and its behavior in chemical reactions. researchgate.netrsc.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Imidazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These values are illustrative. The exact energies for this compound would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. orientjchem.org The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiophene ring, highlighting these as potential sites for interaction with electrophiles. acs.org Conversely, the hydrogen atoms attached to the rings would exhibit positive potential. orientjchem.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. acs.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. acadpubl.eu It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in the stability of conjugated systems. acadpubl.eu The analysis quantifies the stabilization energies associated with these delocalization interactions, often referred to as hyperconjugative interactions. acadpubl.eu

Aromaticity Analysis of the Imidazole and Thiophene Rings

Both the imidazole and thiophene rings in this compound are aromatic. khanacademy.orgyoutube.com Aromaticity is a property of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). khanacademy.orgquora.com

The imidazole ring is a five-membered heterocycle with two nitrogen atoms. One nitrogen atom contributes one electron to the π-system, while the other contributes two (from its lone pair). khanacademy.orgyoutube.com Along with the three electrons from the carbon atoms, this gives a total of six π-electrons, satisfying Hückel's rule for n=1. youtube.com The imidazole ring is known to be aromatic and plays a significant role in many biological systems. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov These models are powerful tools in medicinal chemistry and materials science for the rational design of new molecules with desired activities. researchgate.netnih.gov

For this compound, QSAR studies would involve generating a dataset of derivatives with known activities. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each derivative. These descriptors can be constitutional, topological, geometrical, or electronic in nature. laccei.org

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. nih.govlaccei.org A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds. researchgate.net The success of a QSAR model depends on the quality of the data and the appropriate selection of descriptors and statistical methods. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Connectivity Indices, Wiener Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

2D-QSAR Approaches for Physicochemical Parameter Correlation

Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies are fundamental in correlating the physicochemical properties of a series of compounds with their biological activities. nih.gov This approach relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic distribution, and hydrophobicity. In the context of this compound and its analogues, 2D-QSAR models can be developed to predict their activity against a specific biological target.

The process typically involves the generation of a dataset of related molecules with known biological activities. For each molecule, a set of 2D descriptors is calculated. These descriptors can include, but are not limited to, molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), and various topological indices. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov

A hypothetical 2D-QSAR study on a series of this compound derivatives might yield a model that highlights the importance of specific physicochemical parameters. For instance, a positive correlation with logP could suggest that increased lipophilicity enhances activity, while a negative correlation with a particular topological index might indicate that a more compact molecular shape is favored. The predictive power of such models is assessed through internal and external validation techniques. nih.gov

Table 1: Hypothetical Physicochemical Parameters and Predicted Activity from a 2D-QSAR Model of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Predicted Biological Activity (IC50, µM) |

| This compound | 178.25 | 2.85 | 52.3 | 5.2 |

| Derivative A (R=H) | 164.22 | 2.50 | 47.8 | 8.9 |

| Derivative B (R=Cl) | 212.69 | 3.40 | 57.1 | 2.1 |

| Derivative C (R=OCH3) | 208.27 | 2.70 | 55.9 | 4.5 |

This table presents hypothetical data for illustrative purposes.

3D-QSAR (CoMFA, CoMSIA) for Steric and Electrostatic Field Effects

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. nih.gov These techniques are instrumental in mapping the steric and electrostatic fields of a molecule, providing a visual representation of where modifications to the structure could lead to improved biological activity.

In a typical 3D-QSAR study of this compound derivatives, the molecules are aligned based on a common substructure. For each molecule, the steric and electrostatic interaction energies are calculated at various grid points surrounding the molecule. CoMFA uses a Lennard-Jones and a Coulombic potential for these calculations, respectively. CoMSIA, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more comprehensive analysis. nih.gov

The resulting data are then analyzed using PLS to generate a 3D-QSAR model. The output is often visualized as contour maps, where different colored regions indicate areas where, for example, increased steric bulk or positive electrostatic potential would be favorable or unfavorable for activity. These maps serve as a valuable guide for medicinal chemists in designing more potent analogues. nih.gov

Table 2: Hypothetical Field Contributions from a CoMSIA Study of this compound

| Field Type | Contribution (%) | Favorable Regions | Unfavorable Regions |

| Steric | 35 | Near the methyl group on the thiophene ring | Extending beyond the imidazole core |

| Electrostatic | 45 | Negative potential around the imidazole nitrogen atoms | Positive potential near the thiophene sulfur |

| Hydrophobic | 10 | The thiophene ring | |

| H-Bond Donor | 5 | Imidazole N-H group | |

| H-Bond Acceptor | 5 | Imidazole nitrogen atom |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. imist.ma This method is crucial for understanding the binding mode of this compound within the active site of its biological target. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their binding energy. researchgate.net

A molecular docking study of this compound would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex. nih.gov For instance, the imidazole ring might form hydrogen bonds with amino acid residues in the active site, while the thienyl group could engage in hydrophobic interactions. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding. researchgate.net The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation.

Table 3: Hypothetical Molecular Docking and Dynamics Simulation Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Favorable binding energy |

| Key Interacting Residues | Tyr82, Phe265, Arg120 | Indicates specific amino acids involved in binding |

| Types of Interactions | Pi-pi stacking, Hydrogen bond, Hydrophobic | Describes the nature of the binding forces |

| MD Simulation RMSD (Protein) | 1.5 Å | Stable protein backbone during simulation |

| MD Simulation RMSD (Ligand) | 0.8 Å | Ligand remains stably bound in the active site |

This table presents hypothetical data for illustrative purposes.

Coordination Chemistry of 2 5 Methyl 2 Thienyl Imidazole As a Ligand

Synthesis and Characterization of Metal Complexes with 2-(5-Methyl-2-thienyl)imidazole

There is no specific information available in the searched literature regarding the synthesis and characterization of metal complexes with this compound. General synthetic routes for imidazole-based complexes often involve the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netresearchgate.net Characterization would typically involve techniques such as elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the composition and structure of the resulting complexes. nih.govresearchgate.net

Transition Metal Complexes: Geometrical and Electronic Structures

While numerous studies exist on transition metal complexes of various imidazole (B134444) derivatives, which exhibit a range of geometries including octahedral, tetrahedral, and square planar, no such data has been found for complexes of this compound. wikipedia.orgresearchgate.net The electronic structure of such complexes would be influenced by the metal ion's d-electron configuration and the ligand field created by the coordinated this compound.

Main Group Metal Coordination Compounds

Similarly, the coordination chemistry of main group metals with this compound is not documented in the available literature. Research on related systems, such as zinc(II) with imidazole and 2-methylimidazole (B133640), shows the formation of tetrahedral complexes. nih.gov

Ligand Binding Modes and Stereochemical Preferences

This compound is expected to act as a monodentate ligand through the imine nitrogen of the imidazole ring. wikipedia.org The potential for other binding modes, such as bidentate coordination involving the sulfur atom of the thienyl ring, would require experimental verification. Stereochemical preferences would be dictated by the steric bulk of the ligand and the coordination number and geometry of the metal center.

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., EPR for paramagnetic centers)

Spectroscopic techniques are crucial for understanding metal-ligand interactions. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool for studying complexes with paramagnetic metal centers, such as copper(II) or vanadyl ions, to probe the local environment of the metal. udel.eduorientjchem.org However, no EPR studies specifically on complexes of this compound have been reported.

Catalytic Applications of this compound Metal Complexes

Metal complexes of various imidazole-containing ligands have been explored for their catalytic activity in a range of organic transformations. beilstein-journals.org For example, some copper-imidazole complexes have been used as catalysts in reactions like the Knoevenagel condensation. rsc.orgresearchgate.net However, there are no reports on the catalytic applications of metal complexes derived from this compound.

Homogeneous and Heterogeneous Catalysis

There is currently no available information in peer-reviewed journals, patents, or academic databases detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. While numerous studies describe the catalytic applications of other substituted imidazoles, none specifically investigate the title compound.

Mechanistic Studies of Catalytic Cycles

Consistent with the lack of documented catalytic applications, there are no mechanistic studies available for any catalytic cycle involving this compound as a ligand. Mechanistic investigations are contingent upon the discovery and optimization of a catalytic process, and as such, this area of research remains unexplored for this particular compound.

Structure Activity Relationship Sar and Rational Design for Biological Target Modulation in Vitro

Identification of Pharmacophoric Features of 2-(5-Methyl-2-thienyl)imidazole Derivatives

The essential structural components of this compound derivatives that are critical for their biological activity can be broken down into several key features. The imidazole (B134444) core itself is a primary pharmacophoric element. mdpi.com The nitrogen atoms within the imidazole ring can participate in crucial hydrogen bonding interactions with target proteins. mdpi.com The 5-methyl group on the thienyl ring and the substitution pattern on both the imidazole and thienyl rings significantly influence the molecule's electronic properties and steric profile, which in turn affects binding affinity and selectivity.

For instance, in the design of P2X3 receptor antagonists, a 5-methyl-1H-benzo[d]imidazole scaffold was identified as a key pharmacophore. nih.gov This highlights the importance of the methyl group and the fused ring system in achieving desired biological activity. Furthermore, studies on various imidazole derivatives have shown that substitutions at different positions on the imidazole ring can dramatically alter their biological effects. mdpi.com For example, increasing the carbon chain length of an alkyl group at the 1-position of the imidazole ring can enhance antibacterial activity. mdpi.com

Strategies for Modulating Enzyme Inhibition Profiles

Derivatives of this compound have been investigated as inhibitors of several enzymes, including cyclooxygenase (COX) enzymes and prolyl oligopeptidase (PREP). The strategies for modulating their inhibitory profiles often involve targeted modifications of the core scaffold.

COX Enzyme Inhibition

For COX-2 inhibitors, a key strategy involves introducing a sulfonylmethyl (SO2Me) group. nih.gov This group can insert into a secondary pocket of the COX-2 active site and form hydrogen bonds, leading to selective inhibition. nih.gov Docking studies of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have demonstrated this principle, where the SO2Me pharmacophore plays a crucial role in binding. nih.gov The nature and position of substituents on the phenylamino (B1219803) and imidazopyridine rings also significantly impact potency and selectivity. For example, a fluorine atom at the para position of the phenylamino group was found to enhance both potency and selectivity, likely due to its ability to form hydrogen bonds within the active site. nih.gov

| Compound | Modification | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5n | 8-methyl on imidazopyridine, p-tolyl on phenylamino | 0.07 | 508.6 |

| 5e | No methyl on imidazopyridine, 4-F on phenylamino | Higher IC50 | Lower Selectivity |

| 5q | No methyl on imidazopyridine, 4-OMe on phenylamino | Higher IC50 | Lower Selectivity |

| This table is based on data for imidazo[1,2-a]pyridine (B132010) derivatives, which share a similar imidazole core and demonstrate principles applicable to the design of COX-2 inhibitors. Data from nih.gov. |

Prolyl Oligopeptidase (PREP) Inhibition

In the context of PREP inhibition, the 2-imidazole moiety has been identified as a highly effective substitute for the typical electrophilic groups found in PREP inhibitors. nih.gov Molecular docking studies suggest that the imidazole ring can interact with the catalytic His680 residue in the active site, which could explain the high inhibitory activity of these analogues. nih.gov This indicates a non-covalent binding mode that differs from traditional PREP inhibitors. The linker length on the opposite side of the molecule from the imidazole ring is also critical for modulating the inhibitor's effect on PREP-catalyzed protein-protein interactions. nih.gov

Receptor Interaction and Agonist/Antagonist Design Principles

The design of agonists and antagonists based on the this compound scaffold relies on understanding the key interactions with specific receptors.

P2X3 Receptor Antagonists

In the development of P2X3 receptor antagonists, derivatives of 5-methyl-1H-benzo[d]imidazole were designed based on the pharmacophores of existing antagonists. nih.gov Structure-activity relationship studies led to the discovery of potent antagonists. nih.gov Interestingly, the most potent compounds showed non-competitive antagonism and poor binding scores in docking studies at the known allosteric binding site, suggesting the existence of a different allosteric binding site for these novel antagonists. nih.gov

| Compound | IC50 (nM) for P2X3R | Selectivity Index (vs. P2X2/3R) |

| 17a | 145 | 60 |

| 17b | 206 | 41 |

| This table presents data for 5-methyl-1H-benzo[d]imidazole derivatives. Data from nih.gov. |

Angiotensin II Receptor Antagonists

For angiotensin II receptor antagonists, a novel peptide pharmacophore model was used to design imidazole-5-acrylic acids. nih.gov The model suggested that extending the acid side chain and adding a second aryl group to mimic the C-terminal phenylalanine of angiotensin II would increase activity. nih.gov This led to the discovery of potent and orally active antagonists. The substitution of a benzyl (B1604629) group on the acrylic acid side chain, as predicted, increased potency. nih.gov Further SAR studies revealed that electron-rich heteroaryl rings improved in vivo activity. nih.gov

Design Considerations for Interference with Key Cellular Processes

The versatility of the imidazole scaffold extends to its ability to interfere with fundamental cellular processes like tubulin polymerization and DNA interaction.

Tubulin Polymerization Inhibition

Certain 3-substituted-thiooxindole derivatives, which can be conceptually related to imidazole-containing structures due to their heterocyclic nature, have shown promise as tubulin polymerization inhibitors. nih.gov One such compound, 9c , exhibited an IC50 value of 9.73 ± 0.18 μM for tubulin polymerization inhibition and was shown to arrest the cell cycle in the G2/M phase. nih.gov Docking studies supported these findings by showing binding interactions with tubulin. nih.gov This suggests that incorporating features that can interact with the colchicine (B1669291) binding site on tubulin could be a viable strategy for designing anticancer agents based on the this compound scaffold.

DNA Interaction

Hybrid molecules combining imidazole-2-thione and acenaphthylenone have been designed as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The design rationale was to integrate the DNA intercalating properties of the polynuclear aromatic acenaphthylenone with the groove-binding potential of the imidazole-2-thione moiety. nih.gov Several of these compounds demonstrated potent DNA damage and significant antiproliferative activity against various cancer cell lines, with some being more active than the standard drug doxorubicin (B1662922). nih.gov This highlights a promising strategy for developing new anticancer agents by creating hybrid structures that target DNA.

Integration of Computational SAR with Synthetic Design for Optimized In Vitro Activity

The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, with synthetic chemistry is a powerful approach for optimizing the in vitro activity of this compound derivatives.

QSAR models can be developed to predict the biological activity of newly designed compounds based on their structural features. nih.gov These models, once validated, can be used to screen virtual libraries of imidazole derivatives to identify the most promising candidates for synthesis and biological testing. nih.gov

Molecular docking studies provide insights into the binding modes of these compounds with their target proteins. mdpi.comnih.gov This information is invaluable for understanding the SAR at a molecular level and for designing new derivatives with improved binding affinity and selectivity. For example, docking studies have been used to predict the binding of imidazole derivatives to the active sites of HIV-1-reverse transcriptase and glucosamine-fructose-6-phosphate aminotransferase, guiding the design of potential antiviral and antibacterial agents. mdpi.com Similarly, docking was used to explore the binding of imidazole-based inhibitors to prolyl oligopeptidase, revealing a new putative non-covalent binding mode. nih.gov

By combining these computational approaches with traditional synthetic organic chemistry, researchers can accelerate the discovery and optimization of novel this compound derivatives with tailored biological activities for a range of therapeutic targets.

Mechanistic Investigations of in Vitro Biological Actions of 2 5 Methyl 2 Thienyl Imidazole Derivatives

Molecular Mechanisms of Enzyme Inhibition (e.g., enzyme kinetics, binding site analysis)

The inhibitory action of imidazole-based compounds against various enzymes is a cornerstone of their therapeutic potential. Detailed kinetic and binding studies have begun to unravel the molecular interactions driving this inhibition.

Notably, certain imidazole (B134444) derivatives have been identified as potent inhibitors of Topoisomerase II (Topo II), an essential enzyme in managing DNA topology during replication and transcription. nih.gov A study on new imidazole-2-thiones linked to acenaphthylenone revealed their role as dual DNA intercalators and Topo II inhibitors. nih.gov Kinetic analysis identified specific compounds, such as 5h , which displayed potent inhibitory activity against the Topo II enzyme with an IC₅₀ value of 0.34 μM, comparable to the well-known Topo II inhibitor doxorubicin (B1662922) (IC₅₀ = 0.33 μM). nih.gov Another compound from the same series, 5b , showed moderate activity with an IC₅₀ of 0.54 μM. nih.gov These findings suggest that the hybrid scaffold integrating imidazole-2-thione with acenaphthylenone contains the necessary structural elements for both direct DNA intercalation and enzymatic inhibition of Topoisomerase II. nih.gov

In the realm of protein kinases, a class of enzymes crucial for cellular signaling, imidazole derivatives have also demonstrated significant inhibitory capabilities. For instance, 2,4-disubstituted-1H-imidazole carboxamides have been discovered as powerful and selective inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). nih.gov A specific imidazole derivative, compound 22 , emerged from these studies with a 2-fold increase in potency compared to its pyrrole (B145914) analogue, suggesting the imidazole core is critical for interacting with the kinase's hinge region. nih.gov This compound exhibited an IC₅₀ value of 10 nM in a LanthaScreen biochemical assay and a dissociation constant (Kd) of 55 nM. nih.gov The high selectivity of this compound was confirmed in a panel of 468 kinases, where it inhibited only four other kinases at a concentration of 10 μM. nih.gov

The following table summarizes the enzyme inhibitory activities of selected imidazole derivatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Notes |

| Compound 5h | Topoisomerase II | 0.34 | Activity comparable to doxorubicin (0.33 µM) nih.gov |

| Compound 5b | Topoisomerase II | 0.54 | Moderate inhibitory activity nih.gov |

| Imidazole 22 | TAK1 Kinase | 0.010 | Potent and highly selective inhibitor nih.gov |

| Staurosporine | TAK1 Kinase | 0.039 | Positive control in kinase assay nih.gov |

Elucidation of Receptor Binding and Activation Pathways

Beyond enzyme inhibition, certain thienyl-imidazole derivatives mediate their effects through direct interaction with cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Research has identified 4-[(thien-2-yl)methyl]imidazole derivatives as having α2-adrenoceptor agonistic activity. google.com The binding affinity of these compounds to the receptor is typically evaluated using radioligand binding assays. In these experiments, a synaptic membrane fraction containing the receptor is incubated with a radiolabeled ligand, such as ³H-para-aminoclonidine, and the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity. google.com

Furthermore, a series of 2-thio-imidazole derivatives have been identified as novel and potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. researchgate.net Activation of TGR5 is known to promote the secretion of glucagon-like peptide-1 (GLP-1), which in turn modulates insulin (B600854) secretion. researchgate.net One derivative, compound 6g , was found to be a particularly potent and selective TGR5 agonist, with an EC₅₀ value of 57 pM for the human TGR5 receptor. researchgate.net The activation pathway involves coupling to G proteins, leading to downstream signaling events that can improve metabolic control. researchgate.net

Biochemical Pathways Affected by 2-(5-Methyl-2-thienyl)imidazole and its Derivatives

The biological impact of these compounds stems from their ability to interfere with fundamental cellular processes.

The microtubule cytoskeleton is a critical target for many anticancer agents. Several imidazole derivatives have been shown to disrupt microtubule function, leading to cell cycle arrest and apoptosis.

A class of imidazole-based chalcones (IBCs) has been reported as potential antimitotic agents. nih.gov One analogue, IBC-2 , was found to induce microtubule catastrophe, an event that leads to the rapid shortening of microtubules. nih.gov While its effect on microtubule dynamics is similar to the known agent Nocodazole, the impact on the cell cycle appears to be distinct. nih.gov In-silico modeling suggests that these compounds can bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov Similarly, a series of 2-Aryl-1H-benzo[d]imidazole derivatives were investigated for their effects on microtubule networks. nih.gov Compound O-7 from this series was shown to inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule cytoskeleton. nih.gov This disruption of microtubule dynamics led to cell cycle arrest in the G₂/M phase, a hallmark of microtubule-targeting agents. nih.gov

As previously mentioned, imidazole derivatives can directly interfere with DNA and associated enzymes. A new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were designed as hybrid molecules that act as both DNA intercalators and Topoisomerase II inhibitors. nih.gov Fluorescence-based screening demonstrated that compounds 5b , 5e , 5h , and 5j could induce potent damage in calf thymus DNA (ctDNA). nih.gov The most active of these compounds were then tested for their Topo II inhibitory activity, confirming their dual mechanism of action. nih.gov Another study on 9-anilinothiazolo[5,4-b]quinoline derivatives also highlighted their ability to inhibit human Topoisomerase II, as assessed by the kDNA decatenation assay. drugbank.com

Protein kinases are central to signaling pathways that control cell growth, proliferation, and survival, making them prime targets in cancer therapy. rsc.org Thiazole and imidazole derivatives have shown significant potential as kinase inhibitors. rsc.orgnih.gov

As discussed in section 7.1, imidazole carboxamides were identified as potent and selective inhibitors of TAK1 kinase, a key mediator in inflammatory signaling pathways. nih.gov The steep structure-activity relationship observed for imidazole 22 indicated that the core heterocycle plays a crucial role in binding to the kinase hinge region, likely through hydrogen bond interactions. nih.gov Other studies have focused on different kinase families. For example, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of Casein Kinase II (CK2), a serine/threonine kinase implicated in cancer cell survival. nih.gov Virtual screening followed by in vitro kinase assays identified compounds with high inhibitory activity, such as compound 33 , which potently inhibits CK2 with an IC₅₀ of 0.4 μM. nih.gov The inhibition of such kinases disrupts the downstream signaling cascades they control, leading to the observed biological effects.

Cell-Based Mechanistic Studies (e.g., autophagy induction, protein phosphorylation analysis)

To understand the effects of these compounds in a cellular context, various cell-based assays are employed. These studies bridge the gap between molecular interactions and the ultimate cellular fate.

For the most potent Topoisomerase II inhibitors, compounds 5b and 5h , further mechanistic studies were conducted in the MCF-7 breast cancer cell line. nih.gov Annexin V-FITC/PI apoptosis induction analysis confirmed that these compounds induce apoptosis, a form of programmed cell death. nih.gov This apoptotic induction is a key mechanism behind their anticancer activity.

Similarly, for the microtubule-disrupting benzimidazole (B57391) derivatives O-7 and O-10 , cell-based assays demonstrated their potent anti-proliferative effects. nih.gov These compounds induced early-stage apoptosis in a dose-dependent manner in A549 lung cancer cells. nih.gov Furthermore, wound healing and colony formation assays showed that these compounds could significantly impede cancer cell migration and curtail their ability to form new colonies. nih.gov For instance, at a 20 μM concentration, O-7 and O-10 reduced wound closure to 0.43% and 2.62%, respectively, and achieved colony formation reduction rates of 74.2% and 81.2%. nih.gov

The following table presents data from cell-based mechanistic studies for selected imidazole derivatives.

| Compound | Cell Line | Assay | Result |

| 5b, 5h | MCF-7 | Apoptosis Induction | Confirmed induction of apoptosis nih.gov |

| O-7 | A549 | Anti-proliferative (IC₅₀) | 0.236 ± 0.096 µM nih.gov |

| O-10 | A549 | Anti-proliferative (IC₅₀) | 0.622 ± 0.13 µM nih.gov |

| O-7 | A549 | Wound Healing (20 µM) | 0.43% wound closure nih.gov |

| O-10 | A549 | Wound Healing (20 µM) | 2.62% wound closure nih.gov |

| O-7 | A549 | Colony Formation | 74.2% reduction nih.gov |

| O-10 | A549 | Colony Formation | 81.2% reduction nih.gov |

Advanced Applications of 2 5 Methyl 2 Thienyl Imidazole in Materials Science and Chemical Sensing

Development as Photoelectric Materials and Optoelectronic Devices

Thienyl-imidazole derivatives are being explored as crucial components in organic solar cells (OSCs) and perovskite solar cells (PSCs). bohrium.com Their structural properties, including charge transfer characteristics and luminescence, make them suitable candidates for hole-transporting materials (HTM) and electron-transporting materials (ETM) in these devices. bohrium.com The imidazole (B134444) core, with its two nitrogen atoms of differing electronic nature, serves as a robust and stable heterocyclic backbone that can be readily functionalized to tune its electronic properties. beilstein-journals.org

The combination of a donor (thiophene) and an acceptor (imidazole) moiety within the same molecule gives rise to intramolecular charge transfer (ICT) characteristics. beilstein-journals.orgresearchgate.net This property is fundamental for the functioning of optoelectronic devices. The imidazole ring can act as either a donor or an acceptor depending on the nature and position of its substituents. beilstein-journals.org In the case of 2-(5-Methyl-2-thienyl)imidazole, the electron-donating methyl-thienyl group attached to the C2 position of the imidazole ring suggests a potential for efficient charge separation and transport.

The study of related chromophores reveals that the extent of ICT is determined by the nature of the donor and acceptor groups and the π-conjugated linker separating them. researchgate.net For instance, extending the π-linker with units like thiophene (B33073) can lead to a bathochromic shift in the charge-transfer band and a smaller HOMO-LUMO gap, which are desirable properties for photoelectric materials. researchgate.net

Luminescence is another key property of thienyl-imidazole systems. While some conjugated polymers suffer from aggregation-caused quenching of luminescence, certain non-conjugated polymers based on imidazole have shown promising luminescent properties. researchgate.net The luminescence and thermal stability of such polymers have been found to be related to their molecular weight and crystallinity. researchgate.net Research on iridium(III) complexes with fluorobenzylimidazole[2,1-b]thiazole derivatives has demonstrated that these materials can exhibit high photoluminescence quantum yields (PLQY) and their emission spectra can be tuned from green to red by modifying the ligands. rsc.org This highlights the potential of metal complexes incorporating thienyl-imidazole ligands for use in Organic Light-Emitting Diodes (OLEDs).

Table 1: Photoelectric Properties of Representative Thienyl-Imidazole Derivatives

| Compound/System | Application | Key Finding |

| Thienyl Imidazole-based materials | Organic & Perovskite Solar Cells | Good charge transfer abilities and suitable energy levels make them potential donor and hole-transporting materials. bohrium.com |

| Imidazole-based Chromophores | Charge-Transfer Materials | The imidazole ring acts as a versatile π-conjugated backbone, and its properties can be tuned by substituents. beilstein-journals.orgresearchgate.net |

| Ir(III) complexes with fluorobenzylimidazole[2,1-b]thiazole | LED Materials | Exhibit high photoluminescence quantum yields and tunable emission spectra. rsc.org |

The polymerization of imidazole derivatives is a promising route for creating advanced material scaffolds. nih.gov Polymer-supported synthesis of imidazole derivatives offers advantages such as easier handling, catalyst reusability, and potentially higher yields compared to conventional methods. nih.gov For instance, maleic anhydride (B1165640) has been shown to be spontaneously polymerized by imidazole derivatives through the formation of a charge-transfer complex. capes.gov.br

Polymers containing imidazole moieties can exhibit valuable thermal and luminescent properties. Studies on poly(N-allyl-tetrasubstituted imidazole) have indicated that the thermal stability and luminescence of the polymer are superior to that of the monomer, suggesting potential applications in heat-resistant and luminescent materials. researchgate.net The vinyl group in compounds like 1-vinyl-2-methylimidazole can be a site for polymerization, although in some reactions, it may not participate directly in the polymerization initiated by other parts of the molecule. capes.gov.br This versatility in polymerization pathways allows for the design of a wide range of functional polymers based on thienyl-imidazole building blocks.

Molecular Sensor Development for Anionic or Cationic Detection

The imidazole ring is an excellent platform for the development of molecular sensors due to its ability to participate in hydrogen bonding and its responsive electronic structure. mdpi.com The N-H proton of the imidazole can act as a hydrogen bond donor for anion sensing, and the basic nitrogen atom can serve as a binding site for cations. mdpi.comscite.ai

The primary mechanism for anion sensing by imidazole-based sensors is the formation of N-H---X⁻ hydrogen bonds or, in some cases, deprotonation of the N-H group. mdpi.com Fluoride (B91410) ions, in particular, have a strong affinity for the N-H group, leading to significant changes in the optical properties of the sensor molecule. mdpi.com For cation detection, the nitrogen atoms of the imidazole ring can coordinate with metal ions. nih.gov

In a bifunctional receptor based on a terpyridyl-imidazole structure, the imidazole N-H fragment was found to be the binding site for fluoride ions, leading to deprotonation. nih.gov The same molecule could also bind Fe²⁺ ions through its terpyridine unit. nih.gov This demonstrates the potential for designing multi-analyte sensors based on the thienyl-imidazole scaffold.

The binding of an analyte to a thienyl-imidazole based sensor typically results in a measurable change in its spectroscopic properties, such as absorption (colorimetric response) or emission (fluorometric response). For example, a tetraphenylethylene-substituted bis(thienyl)imidazole sensor exhibited detectable changes in its UV-vis and fluorescence spectra upon binding with fluoride ions. mdpi.com Similarly, a terpyridyl-imidazole receptor showed a distinct color change upon deprotonation by fluoride ions and also displayed colorimetric and fluorimetric sensing abilities towards Fe²⁺ ions. nih.gov These spectroscopic changes form the basis of the sensing application, allowing for the detection and quantification of the target analytes.

Table 2: Sensing Properties of Thienyl-Imidazole Based Molecular Sensors

| Sensor Molecule | Analyte | Sensing Mechanism | Spectroscopic Response |

| Tetraphenylethylene-Substituted Bis(thienyl)imidazole (DTITPE) | Fluoride ions | Hydrogen bonding and deprotonation | Changes in UV-vis and fluorescence spectra mdpi.com |

| Terpyridyl-imidazole (tpy-HImzPh₃) | Fluoride ions | Deprotonation of imidazole N-H | Colorimetric change (yellow color) nih.gov |

| Terpyridyl-imidazole (tpy-HImzPh₃) | Fe²⁺ ions | Coordination with terpyridine unit | Colorimetric and fluorimetric changes nih.gov |

Supramolecular Chemistry and Self-Assembly Architectures

The imidazole ring is a valuable building block in supramolecular chemistry due to its ability to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and coordination bonds. nih.gov These interactions can be harnessed to direct the self-assembly of molecules into well-defined architectures such as layers, ribbons, and other complex structures. researchgate.net

The self-assembly of imidazole derivatives with carboxylic acids, for example, leads to the formation of layered structures held together by strong ionic O-H···O and N-H···O hydrogen bonds. researchgate.net In these structures, the imidazolium (B1220033) cations act as multidentate proton donors. researchgate.net Furthermore, π-stacking interactions between the aromatic rings of imidazole and thienyl groups can play a significant role in the crystal packing of these compounds. nih.gov The interplay of these non-covalent forces allows for the engineering of crystal structures and the design of materials with specific packing motifs. The electron-rich nature of the imidazole ring and its ability to accept or donate protons make it a versatile component in the construction of supramolecular complexes with a wide range of potential applications. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives in 2 5 Methyl 2 Thienyl Imidazole Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-(5-methyl-2-thienyl)imidazole and its derivatives is a cornerstone of its continued investigation. While established methods like the Van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC) and 5-methylthiophene-2-carbaldehyde are utilized, future research will likely focus on developing more sustainable and efficient synthetic strategies. vulcanchem.com

Key areas of exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as ethanol (B145695)/water mixtures, and the implementation of recyclable catalysts like zinc chloride (ZnCl₂) can significantly reduce the environmental impact of synthesis. vulcanchem.com One-pot, multi-component reactions are also gaining traction as they offer high yields and cleaner reaction profiles under solvent-free conditions. researchgate.net

Catalyst Development: Research into novel catalysts, including inexpensive solid acids like silica (B1680970) sulfuric acid and functionalized nanoparticles, is expected to yield more efficient and reusable catalytic systems. researchgate.net These advancements aim to improve reaction kinetics and product yields while minimizing waste.

Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters, leading to improved scalability, safety, and consistency in the production of thienyl-imidazole derivatives.

| Synthetic Approach | Key Features | Potential Advantages |

| Modified Van Leusen Reaction | Utilizes 5-methylthiophene-2-carbaldehyde and an ammonia (B1221849) source. vulcanchem.com | Established route for imidazole (B134444) synthesis. |

| Multi-Component Reactions | Three or more reactants combine in a single step. researchgate.net | High yields, cleaner profiles, often solvent-free. researchgate.net |

| Catalysis with Solid Acids | Employs recyclable catalysts like silica sulfuric acid. researchgate.net | Inexpensive, reusable, and environmentally friendly. researchgate.net |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel this compound-based compounds. nih.govmednexus.org These computational tools can analyze vast datasets to predict the properties and activities of virtual compounds, significantly accelerating the research and development process.

Future applications of AI and ML in this field include:

Predictive Modeling: AI algorithms can be trained to predict various physicochemical properties, such as solubility, bioavailability, and toxicity, based on the molecular structure of thienyl-imidazole derivatives. mdpi.com This allows for the early-stage identification of promising candidates with a higher likelihood of success. mdpi.com

De Novo Drug Design: Generative adversarial networks (GANs) and other deep learning models can design entirely new molecules with desired therapeutic properties. crimsonpublishers.com These models can explore a vast chemical space to identify novel scaffolds based on the this compound core.

Virtual Screening: High-throughput virtual screening, powered by AI, can rapidly screen large libraries of virtual compounds against specific biological targets, identifying potential hits for further experimental validation. nih.gov

| AI/ML Application | Description | Impact on Research |

| Predictive Modeling | Algorithms predict physicochemical and biological properties. mdpi.com | Reduces time and cost by prioritizing promising compounds. mdpi.com |

| De Novo Design | Generative models create novel molecular structures. crimsonpublishers.com | Expands the chemical space for drug discovery. |

| Virtual Screening | Rapidly screens large compound libraries against targets. nih.gov | Accelerates hit identification. nih.gov |

Development of Multifunctional Thienyl-Imidazole Scaffolds for Complex Applications

The inherent versatility of the this compound scaffold allows for the development of multifunctional compounds with the potential to address complex diseases and applications. By incorporating various functional groups, researchers can create derivatives that interact with multiple biological targets or exhibit a combination of therapeutic and diagnostic properties.

Future research will likely focus on:

Dual-Target Inhibitors: Designing derivatives that can simultaneously modulate two or more biological targets involved in a disease pathway. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.

Theranostic Agents: Combining therapeutic and diagnostic functionalities within a single molecule. For example, a thienyl-imidazole derivative could be designed to both inhibit tumor growth and act as an imaging agent for cancer detection.

Hybrid Molecules: Synthesizing hybrid compounds that incorporate the thienyl-imidazole scaffold with other pharmacologically active moieties to create novel drugs with synergistic effects. The imidazole core is a known component in a wide array of biologically active compounds. mdpi.comnih.gov

Bridging Chemical Research with Material Science and Nanotechnology

The unique electronic and structural properties of the this compound core make it a promising candidate for applications in material science and nanotechnology. The aromatic nature of both the thiophene (B33073) and imidazole rings suggests potential for creating novel materials with interesting optical and electronic characteristics.

Interdisciplinary research in this area may explore:

Organic Electronics: Investigating the use of thienyl-imidazole derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing multifunctional imidazole derivatives as ligands to construct coordination polymers and MOFs. rsc.org These materials have potential applications in gas storage, catalysis, and sensing.

Nanoparticle Functionalization: Attaching thienyl-imidazole derivatives to the surface of nanoparticles to create functionalized nanomaterials for targeted drug delivery, bioimaging, and diagnostics.

Addressing Specificity and Selectivity Challenges in Molecular Target Modulation

A critical aspect of developing effective therapeutic agents is ensuring high specificity and selectivity for the intended molecular target. Off-target effects can lead to undesirable side effects and reduced therapeutic efficacy. Future research on this compound derivatives will need to address these challenges.

Strategies to improve specificity and selectivity include:

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how modifications to the this compound scaffold influence its binding affinity and selectivity for different biological targets. nih.gov

Computational Docking and Molecular Dynamics Simulations: Employing computational methods to predict the binding modes and affinities of thienyl-imidazole derivatives to their targets, guiding the design of more selective compounds.

Fragment-Based Drug Discovery: Utilizing fragment-based approaches to identify small molecular fragments that bind to specific pockets on the target protein, which can then be elaborated into more potent and selective ligands.

A study on imidazole derivatives as 20-HETE synthase inhibitors highlighted the importance of structural modifications to improve selectivity against other cytochrome P450 enzymes. nih.gov

Identification of Underexplored Biological Targets for Thienyl-Imidazole Derivatives

While thienyl-imidazole derivatives have been explored for their activity against known biological targets, a significant opportunity lies in identifying novel and underexplored targets. The broad biological activity profile of imidazole-containing compounds suggests that the this compound scaffold may interact with a wide range of proteins and enzymes. nih.govresearchgate.net

Future research directions include:

Phenotypic Screening: Employing phenotypic screening assays to identify thienyl-imidazole derivatives that produce a desired cellular or physiological effect without a preconceived target. Subsequent target deconvolution studies can then identify the molecular target responsible for the observed effect.